Inosine 5'-diphosphate is a nucleotide that plays a crucial role in cellular metabolism, particularly in the synthesis of purine nucleotides. It is derived from inosine 5'-monophosphate and serves as a precursor for the formation of inosine 5'-triphosphate, which is essential for various biochemical processes, including protein synthesis and energy transfer. Inosine 5'-diphosphate is categorized under purine nucleotides and is involved in several metabolic pathways, including the de novo synthesis of purines.
Inosine 5'-diphosphate is primarily synthesized in living organisms through enzymatic pathways. It can be classified as a purine nucleotide, which includes other related compounds such as adenosine 5'-triphosphate and guanosine 5'-triphosphate. This compound is integral to the nucleotide metabolism pathways that are essential for DNA and RNA synthesis.
The synthesis of inosine 5'-diphosphate can be achieved through various chemical methods. A notable approach involves the coupling reaction of tributylammonium phosphate with activated inosine 5'-monophosphate, using zinc chloride as a catalyst. This method allows for efficient production with high purity yields exceeding 99.5% .
Additionally, the de novo biosynthesis pathway in humans involves several enzymatic steps where inosine 5'-monophosphate is synthesized from phosphoribosyl pyrophosphate through a series of reactions catalyzed by specific enzymes .
Inosine 5'-diphosphate consists of a ribose sugar, a phosphate group, and an inosine base. The molecular formula is C₁₀H₁₂N₄O₇P₂, and its molecular weight is approximately 362.2 g/mol. The structural representation includes:
Inosine 5'-diphosphate participates in several key biochemical reactions:
These reactions are crucial for maintaining cellular energy levels and facilitating various metabolic processes .
The mechanism of action for inosine 5'-diphosphate primarily revolves around its role in nucleotide metabolism. It acts as a substrate for enzymes involved in the phosphorylation processes that generate other nucleotides critical for cellular functions such as:
The conversion processes are tightly regulated by enzymatic activity, ensuring proper cellular function .
Inosine 5'-diphosphate exhibits several notable physical and chemical properties:
These properties are essential for its biological function and applications in laboratory settings .
Inosine 5'-diphosphate has several significant applications in scientific research and biotechnology:
These applications underscore the importance of inosine 5'-diphosphate in both fundamental research and applied sciences.
Inosine 5′-diphosphate (IDP) functions as a structural decoy that competitively inhibits the binding of NM23-H2 (human nucleoside diphosphate kinase B) to the G-quadruplex (Pu27-GQ) in the c-MYC promoter. NM23-H2 is a multifunctional enzyme critical for nucleotide homeostasis and transcriptional regulation of oncogenes. Its GDP-binding pocket exhibits high affinity for IDP due to structural homology: IDP mirrors GDP but lacks the C2 amino group on the purine ring [3].
Isothermal titration calorimetry (ITC) studies reveal that IDP binds NM23-H2 with a dissociation constant (KD) of 0.42 µM, comparable to GDP (KD = 0.38 µM). Key interactions include:
Mutagenesis (e.g., Phe60Ala or Lys12Glu) reduces IDP binding affinity by 20-fold, confirming these residues mediate specificity. The structural overlap between the GDP/IDP-binding site and the DNA-interaction interface (residues Gly113, Asp121) enables IDP to sterically hinder NM23-H2’s access to the G-quadruplex [3].
Table 1: Thermodynamic Parameters of IDP/GDP Binding to NM23-H2
Nucleotide | KD (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol/K) |
---|---|---|---|---|
IDP | 0.42 | -8.9 | -12.3 | -11.4 |
GDP | 0.38 | -9.1 | -14.6 | -18.5 |
NM23-H2 unfolds the c-MYC G-quadruplex (Pu27-GQ) into a single-stranded loop, enabling RNA polymerase access and oncogene transcription. IDP binding induces a conformational shift in NM23-H2 that:
IDP-mediated sequestration of NM23-H2 preserves the c-MYC G-quadruplex structure, facilitating recruitment of repressive factors:
IDP triggers a transcriptional switch from pro-oncogenic (c-MYC) to anti-proliferative (P21) signaling:
Table 2: Transcriptional Changes Induced by IDP in Cancer Cell Lines
Gene | Fold-Change (mRNA) | Protein Level Change | Functional Outcome |
---|---|---|---|
c-MYC | ↓ 0.35 | ↓ 60% | Reduced proliferation |
P21 | ↑ 2.2 | ↑ 3.1 | G1 arrest, apoptosis |
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